molecular formula C16H17N3O4S B4114608 N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea

N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea

Cat. No. B4114608
M. Wt: 347.4 g/mol
InChI Key: YANSUBQZKAGDEZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea, also known as MMNT, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MMNT is a thiourea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation as a potential therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea is not fully understood, but it is believed to involve the binding of the compound to DNA and the induction of DNA damage. N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to induce double-strand breaks in DNA, leading to cell death in cancer cells. The compound may also interact with other cellular components, leading to its cytotoxic effects.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to induce oxidative stress and apoptosis in cells. The compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has several advantages for use in lab experiments. Its fluorescence properties make it a useful tool for detecting DNA damage, and its cytotoxic effects on cancer cells make it a potential candidate for cancer therapy. However, the compound has certain limitations, including its potential toxicity to healthy cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea-based therapies for cancer treatment. The compound's cytotoxic effects on cancer cells make it a potential candidate for use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea and its potential interactions with other cellular components. Finally, the synthesis of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea could be further optimized to improve yield and purity, making it more accessible for use in research.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been investigated for its potential use in various research applications, including as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to selectively bind to DNA, and its fluorescence properties make it a useful tool for detecting DNA damage. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(4-methoxy-2-nitrophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-10-4-7-15(23-3)13(8-10)18-16(24)17-12-6-5-11(22-2)9-14(12)19(20)21/h4-9H,1-3H3,(H2,17,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANSUBQZKAGDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-methylphenyl)-3-(4-methoxy-2-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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